molecular formula C8H10ClNO2S B188324 N-(4-chlorophenyl)ethanesulfonamide CAS No. 60901-27-1

N-(4-chlorophenyl)ethanesulfonamide

Cat. No.: B188324
CAS No.: 60901-27-1
M. Wt: 219.69 g/mol
InChI Key: YCVLNLXLOPCQCX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)ethanesulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is characterized by the presence of a chlorophenyl group attached to an ethanesulfonamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

N-(4-chlorophenyl)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for N-(4-chlorophenyl)ethanesulfonamide is not available, sulfonamides in general have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)ethanesulfonamide typically involves the reaction of 4-chloroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)methanesulfonamide
  • N-(4-chlorophenyl)propanesulfonamide
  • N-(4-chlorophenyl)butanesulfonamide

Uniqueness

N-(4-chlorophenyl)ethanesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the ethanesulfonamide moiety differentiates it from other sulfonamides, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-(4-chlorophenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVLNLXLOPCQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354263
Record name N-(4-chlorophenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60901-27-1
Record name N-(4-chlorophenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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